5-[3,4-bis(benzyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-[3,4-bis(benzyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a benzylidene group and benzyloxy groups, making it a subject of interest for chemists and researchers.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets, influencing a range of physiological processes .
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of membrane permeability, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, presence of other molecules, and specific characteristics of the biological system in which the compound is present . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-bis(benzyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate benzaldehyde derivatives with pyrimidine-2,4,6-trione under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-bis(benzyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Benzyloxy groups are converted to aldehydes or carboxylic acids.
Reduction: Benzylidene group is reduced to benzyl derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-[3,4-bis(benzyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(benzyloxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
5-[3,4-bis(benzyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its specific substitution pattern and the presence of both benzyloxy and benzylidene groups.
Properties
IUPAC Name |
5-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23-20(24(29)27-25(30)26-23)13-19-11-12-21(31-15-17-7-3-1-4-8-17)22(14-19)32-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H2,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYGTWSHYFGSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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